molecular formula C7H3ClFNO4 B14089974 4-Chloro-3-fluoro-2-nitrobenzoic acid

4-Chloro-3-fluoro-2-nitrobenzoic acid

Cat. No.: B14089974
M. Wt: 219.55 g/mol
InChI Key: WTPBJWWPZZXDEX-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-2-nitrobenzoic acid is an aromatic compound with the molecular formula C7H3ClFNO4 It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and nitro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluoro-2-nitrobenzoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluoro-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although the specific conditions and reagents depend on the desired product.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4-Chloro-3-fluoro-2-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the benzoic acid.

Scientific Research Applications

4-Chloro-3-fluoro-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluoro-2-nitrobenzoic acid depends on its specific application

    Nitro Group: Can participate in redox reactions and interact with electron-rich sites.

    Chloro and Fluoro Groups: Can participate in halogen bonding and influence the compound’s reactivity and binding affinity.

    Carboxylic Acid Group: Can form hydrogen bonds and interact with basic sites on proteins and other biomolecules.

Comparison with Similar Compounds

4-Chloro-3-fluoro-2-nitrobenzoic acid can be compared with other similar compounds, such as:

    4-Chloro-3-nitrobenzoic acid: Lacks the fluoro group, which can affect its reactivity and applications.

    4-Fluoro-3-nitrobenzoic acid:

    3-Fluoro-4-nitrobenzoic acid: Has a different substitution pattern, which can lead to different reactivity and applications.

The unique combination of chloro, fluoro, and nitro groups in this compound makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C7H3ClFNO4

Molecular Weight

219.55 g/mol

IUPAC Name

4-chloro-3-fluoro-2-nitrobenzoic acid

InChI

InChI=1S/C7H3ClFNO4/c8-4-2-1-3(7(11)12)6(5(4)9)10(13)14/h1-2H,(H,11,12)

InChI Key

WTPBJWWPZZXDEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)[N+](=O)[O-])F)Cl

Origin of Product

United States

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